Pactimibe sulfate acts as an ACAT inhibitor, specifically targeting both macrophage, hepatic, and intestinal ACAT activity with IC50 values of 1.9, 0.7, and 0.7 μM, respectively. [] By inhibiting ACAT, it prevents the formation of cholesterol esters, thereby reducing the accumulation of cholesterol within cells, particularly macrophages. This inhibition of cholesterol esterification ultimately disrupts foam cell formation, a key event in the development of atherosclerosis. []
CAS No.: 13477-09-3
CAS No.: 6182-11-2
CAS No.: 61570-82-9
CAS No.:
CAS No.: